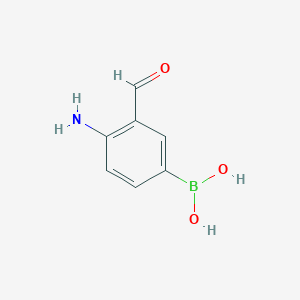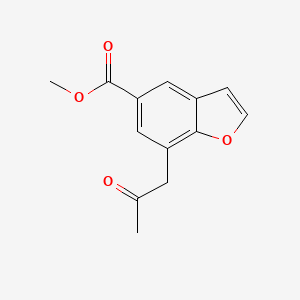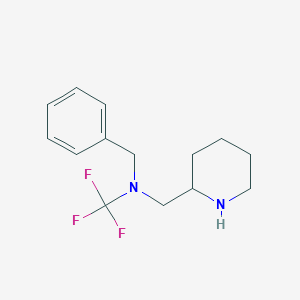
Ethyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclobutane ring, which is a four-membered ring structure, making it relatively strained and reactive compared to larger ring systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a cyclobutane derivative as a starting material. For example, 3-Hydroxy-1-methoxycyclobutanecarboxylic acid can be synthesized from cyclobutanone through a series of reactions including hydroxylation and methoxylation. The final esterification step can then be performed using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Oxo-1-methoxycyclobutanecarboxylic acid ethyl ester.
Reduction: 3-Hydroxy-1-methoxycyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclobutane ring’s strained nature makes it reactive, allowing it to interact with enzymes and other biological molecules, potentially leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Cyclobutanecarboxylic acid derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester is unique due to its combination of a cyclobutane ring, hydroxyl group, and methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 |
Clé InChI |
DRIKYVGXCCMTBN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




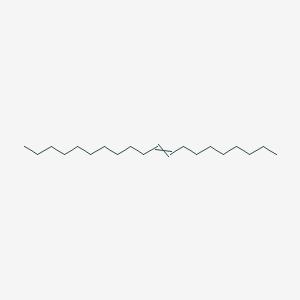

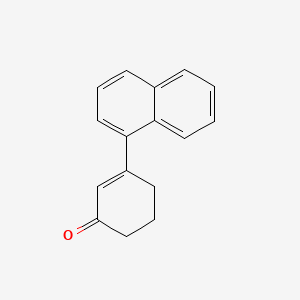
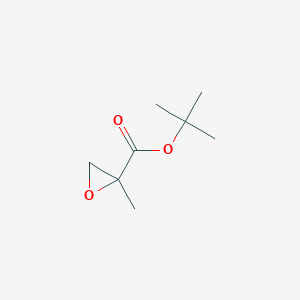

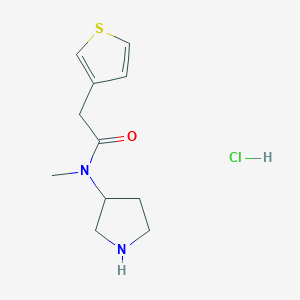
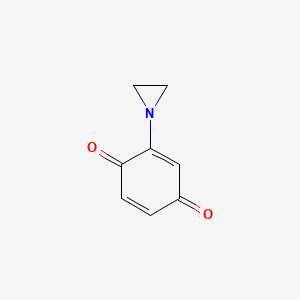
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
